Hafnium oxide

Catalog No.
S1553724
CAS No.
12055-23-1
M.F
HfO2
M. Wt
210.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium oxide

CAS Number

12055-23-1

Product Name

Hafnium oxide

IUPAC Name

dioxohafnium

Molecular Formula

HfO2

Molecular Weight

210.48 g/mol

InChI

InChI=1S/Hf.2O

InChI Key

CJNBYAVZURUTKZ-UHFFFAOYSA-N

SMILES

O=[Hf]=O

Canonical SMILES

O=[Hf]=O

Hafnium oxide, with the chemical formula HfO₂, is a white crystalline solid that occurs in several polymorphic forms, including monoclinic, tetragonal, and cubic structures. It has a high melting point of approximately 2,774 degrees Celsius and a density of about 9.68 grams per cubic centimeter. Hafnium oxide is known for its excellent thermal stability and resistance to corrosion, making it suitable for high-temperature applications. It is insoluble in water and most acids but can dissolve slowly in hydrofluoric acid to form fluorohafnate complexes .

Hafnium oxide is generally considered a low-hazard material []. However, as with any fine powder, inhalation can cause irritation to the respiratory system. Additionally, contact with eyes may cause irritation. Proper safety protocols for handling fine powders should be followed when working with hafnium oxide [].

  • High dielectric constant: This property allows HfO2 to store more electrical charge than other materials, making it a valuable candidate for gate oxide materials in advanced transistors .
  • Thermal and chemical stability: HfO2 exhibits exceptional resistance to high temperatures and harsh chemical environments, making it suitable for harsh operating conditions .
  • Biocompatibility: HfO2 demonstrates good biocompatibility, reducing the risk of rejection when used in biomedical applications .
  • High bandgap: This property allows HfO2 to efficiently absorb high-energy radiation, making it useful in applications like radiation shielding and photocatalysis .

Here are some specific areas of scientific research utilizing hafnium oxide:

Electronics and Microelectronics

  • Gate oxide material in transistors: As mentioned earlier, HfO2's high dielectric constant makes it a promising candidate to replace traditional silicon dioxide in transistors, potentially leading to faster and more efficient devices .
  • Memories: Research is ongoing to explore the use of HfO2 in resistive random-access memory (RRAM) due to its ability to switch between different resistance states .

Energy

  • Solid-state electrolytes: HfO2 is being investigated for its potential use as a solid-state electrolyte in next-generation batteries due to its good ionic conductivity and stability .
  • Fuel cells: HfO2-based materials are being explored as electrolytes or electrode materials in fuel cells due to their high conductivity and resistance to degradation .

Biomedicine

  • Cancer theranostics: HfO2 nanoparticles are being studied for their potential use in combined cancer therapy and diagnosis (theranostics) due to their ability to absorb X-rays and generate heat for tumor destruction while also offering imaging capabilities .
  • Drug delivery: HfO2 nanoparticles are being explored as drug delivery vehicles due to their ability to be loaded with therapeutic agents and targeted to specific cells or tissues .

  • Reactions with Acids: It reacts with strong acids, such as concentrated sulfuric acid, to produce hafnium sulfate. The reaction can be represented as follows:
    HfO2+H2SO4Hf SO4)2+H2O\text{HfO}_2+\text{H}_2\text{SO}_4\rightarrow \text{Hf SO}_4)_2+\text{H}_2\text{O}
  • Reactions with Bases: Hafnium oxide can react with strong bases like sodium hydroxide to form hafnium hydroxide or other hafnium complexes.
  • Thermal Decomposition: When heated in the presence of carbon and chlorine, hafnium oxide can yield hafnium tetrachloride:
    HfO2+C+Cl2HfCl4+CO\text{HfO}_2+\text{C}+\text{Cl}_2\rightarrow \text{HfCl}_4+\text{CO}
  • Formation of Hafnium Carbide: At elevated temperatures (around 1,500 degrees Celsius), it can react with carbon to form hafnium carbide:
    HfO2+CHfC+CO2\text{HfO}_2+\text{C}\rightarrow \text{HfC}+\text{CO}_2

Hafnium oxide can be synthesized through several methods:

  • Thermal Oxidation: This involves heating hafnium metal in the presence of oxygen at temperatures exceeding 400 degrees Celsius:
    Hf+O2HfO2\text{Hf}+\text{O}_2\rightarrow \text{HfO}_2
  • Calcination of Hafnium Salts: Hafnium salts such as hydroxides or nitrates can be ignited in air to produce hafnium oxide.
  • Hydrothermal Synthesis: A method involving the reaction of hafnium tetrachloride with sodium hydroxide under controlled temperature and pressure conditions allows for the formation of nanoparticles of hafnium oxide .
  • Sol-Gel Process: This technique involves the transition of a solution into a solid gel phase, allowing for the formation of hafnium oxide at lower temperatures.

Hafnium oxide is utilized in various fields due to its unique properties:

  • Semiconductors: It serves as a high-k dielectric material in field-effect transistors, potentially replacing silicon dioxide.
  • Nuclear Industry: Its high thermal neutron absorption makes it ideal for control rods in nuclear reactors.
  • Optical Coatings: Used in special optical glasses and coatings due to its transparency and refractive properties.
  • Refractory Materials: Employed in high-temperature applications due to its thermal stability.

Studies on the interactions of hafnium oxide with other materials have focused primarily on its deposition processes. For instance, during atomic layer deposition (ALD), hafnium oxide reacts with substrates like indium arsenide. The process involves ligand exchange mechanisms that facilitate the formation of stable hafnium–oxygen bonds while removing native oxides from surfaces

Several compounds share similarities with hafnium oxide, particularly among transition metal oxides. These include:

CompoundChemical FormulaUnique Properties
Zirconium DioxideZrO₂Lower thermal stability compared to hafnium oxide
Titanium DioxideTiO₂Widely used as a pigment; photocatalytic properties
Tantalum PentoxideTa₂O₅High dielectric constant; used in capacitors

Uniqueness of Hafnium Oxide

Hafnium oxide stands out due to its exceptional thermal stability and high dielectric constant, making it particularly valuable in advanced electronic applications. Its ability to absorb neutrons effectively also differentiates it from similar compounds used in nuclear applications.

Physical Description

Dry Powder; Dry Powder, Other Solid
Off-white odorless powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

211.93639 g/mol

Monoisotopic Mass

211.93639 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 290 of 297 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

37230-85-6
12055-23-1

Wikipedia

Hafnium(IV) oxide
Hafnium dioxide

General Manufacturing Information

Primary Metal Manufacturing
Other (requires additional information)
All Other Chemical Product and Preparation Manufacturing
Miscellaneous Manufacturing
Hafnium oxide (HfO2): ACTIVE

Dates

Modify: 2023-08-15

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